molecular formula C18H16N2O5S B071029 4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid CAS No. 191674-11-0

4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid

Cat. No. B071029
CAS RN: 191674-11-0
M. Wt: 372.4 g/mol
InChI Key: MFOAIOKYYWRALA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid”, the synthesis of related 8-quinolinamines has been reported . This involves the catalytic hydrogenation of certain precursors with Raney nickel in absolute ethanol .

Future Directions

The future research directions for “4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid” could include further exploration of its potential biological activities, given the promising results seen with related 8-quinolinamines . Additionally, more research could be done to fully elucidate its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22/h3-10,20H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOAIOKYYWRALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401506
Record name TFLZn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid

CAS RN

191674-11-0
Record name TFLZn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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